ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves multiple steps, starting from basic building blocks like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are then subjected to conditions that afford the formation of Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H and 13C NMR (Çolak et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds is typically characterized by X-ray crystallographic analysis. For instance, certain derivatives crystallize in the monoclinic space group P21/c, with their structure stabilized by intramolecular hydrogen bonds. These structures provide insights into the spatial arrangement of molecules and the potential for intermolecular interactions (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and its analogs includes the ability to undergo [4+2] annulation reactions, affording adducts with complete regioselectivity and excellent yields. These reactions are pivotal for the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in organic synthesis (Zhu et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of this compound in various environments and for its application in material science. Although specific data for this compound was not found, related studies on crystalline structures and molecular packing provide valuable information on how such properties might be influenced (Suresh et al., 2007).
Scientific Research Applications
Photophysical Properties
- Spectral-Fluorescent Properties : Novel thieno[2,3-b]pyridine derivatives, including the mentioned compound, show distinct spectral-fluorescent properties. The correlation between these properties and their chemical structure has been carefully studied (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Reactivity and Applications in Synthesis
Reactivity with 1,3-Dicarbonyl Compounds : Ethyl 3-amino-4-carbamoylthiophene derivatives, which are structurally related to the specified compound, react with 1,3-dicarbonyl compounds, leading to the formation of various pyrimidine derivatives (Ryndina, Kadushkin, Soloveva, & Granik, 2002).
Application in Heterocyclic Synthesis : This compound is used as a precursor for the synthesis of diverse heterocyclic systems, showcasing its versatility in organic synthesis (Ahmed, 2003).
properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-12-30-15-8-6-14(7-9-15)20(27)24-21-18(19(23)26)16-10-11-25(13-17(16)31-21)22(28)29-4-2/h6-9H,3-5,10-13H2,1-2H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPEFUUHQNTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.